

A Technical Guide to the Commercial Availability and Application of (S)-(+)- α -Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(+)-alpha-Methoxyphenylacetic acid

Cat. No.: B016216

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)- α -Methoxyphenylacetic acid (S-MPA), also known as O-Methyl-(S)-mandelic acid, is a pivotal chiral building block and analytical reagent in modern organic chemistry and pharmaceutical development. Its utility as a chiral derivatizing agent for determining enantiomeric purity and absolute configuration, coupled with its role as a precursor in asymmetric synthesis, makes a thorough understanding of its commercial landscape, quality attributes, and applications essential. This guide provides an in-depth analysis of sourcing high-purity S-MPA, outlines critical quality control procedures, and explores its primary applications, offering a comprehensive resource for professionals in the field.

Introduction: The Significance of (S)-(+)- α -Methoxyphenylacetic Acid

(S)-(+)- α -Methoxyphenylacetic acid (CAS RN: 26164-26-1) is a non-racemizable chiral carboxylic acid distinguished by a methoxy group at the α -position to the phenyl ring.^[1] This structural feature is critical, as it prevents racemization that can occur in reagents with an α -proton, thereby ensuring stereochemical integrity during derivatization reactions.^[1] Its primary importance in drug development and chemical research stems from two key areas:

- Chiral Derivatizing Agent (CDA): S-MPA is widely used to convert enantiomeric mixtures of alcohols and amines into diastereomeric esters and amides.[\[2\]](#) These diastereomers exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the precise determination of enantiomeric excess (e.e.) and the assignment of absolute configuration.[\[1\]](#) [\[2\]](#)[\[3\]](#) It is often considered a more efficient alternative to Mosher's acid (MTPA) for determining the configuration of alcohols.[\[1\]](#)
- Chiral Building Block: As a molecule with a defined stereocenter, S-MPA serves as a valuable starting material or intermediate in the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[\[4\]](#)[\[5\]](#)[\[6\]](#)

Given its critical role, securing a reliable supply of high-purity S-MPA is a foundational step for any research or development program that relies on it.

Commercial Availability and Procurement Strategy

S-MPA is readily available from a multitude of fine chemical suppliers. However, the quality, purity, and documentation can vary significantly, necessitating a structured procurement and qualification strategy.

Identifying Reputable Suppliers

Several global suppliers consistently offer high-grade S-MPA suitable for research and pharmaceutical applications. These include, but are not limited to, Sigma-Aldrich (Merck), Thermo Scientific Chemicals (formerly Alfa Aesar), TCI Chemicals, Apollo Scientific, and Chem-Impex.[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) When selecting a supplier, researchers should prioritize those who provide comprehensive Certificates of Analysis (CofA) detailing not just chemical purity but also enantiomeric purity and specific optical rotation.

Key Quality Parameters for Sourcing

The utility of S-MPA is directly tied to its purity. The following parameters are critical and should be explicitly stated on the supplier's technical data sheet or CofA:

- Chemical Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of >98% is standard, with >99% being preferable for sensitive applications.[\[4\]](#)[\[8\]](#)

- Enantiomeric Excess (e.e.): This is the most critical parameter for chiral applications. An e.e. of $\geq 99\%$ is mandatory for accurate NMR analysis or use in stereoselective synthesis.
- Optical Rotation: A specific rotation value, such as $[\alpha]D +150^\circ$ ($c=1$ in ethanol), serves as a key identity and purity check.[9]
- Appearance: The compound should be a white to pale yellow crystalline powder.[10]

Comparative Overview of Commercial Offerings

The following table summarizes typical specifications from major suppliers to aid in the selection process. Note: Prices and stock levels are subject to change and should be verified directly with the supplier.

Supplier	Catalog Number (Example)	Purity Specification	Enantiomeric Excess (e.e.)	CAS Number
Sigma-Aldrich	248983	$\geq 99\%$	Not explicitly stated, implied by use	26164-26-1[9]
Thermo Scientific	A14589	99%	Not explicitly stated	26164-26-1[8]
TCI Chemicals	M0829	>98.0% (GC)	min. 98.0% e.e.	26164-26-1[5]
Apollo Scientific	OR52197	Not specified	Not specified	26164-26-1[7]
Chem-Impex	16614	$\geq 99\%$ (HPLC)	Not specified	26164-26-1[4]

Incoming Quality Control: Ensuring Reagent Integrity

Upon receipt, it is imperative to perform in-house quality control to verify the supplier's claims and ensure the material is suitable for its intended use. The determination of enantiomeric excess is paramount.

Workflow for S-MPA Procurement and Qualification

The process of sourcing and verifying S-MPA can be visualized as a systematic workflow to ensure quality at every stage.

Caption: Workflow for procuring and qualifying S-MPA.

Protocol: Enantiomeric Excess Determination by Chiral HPLC

Chiral HPLC is the gold standard for determining the enantiomeric excess of S-MPA.[11][12][13] While direct separation of the acid can be challenging, it is achievable on specific chiral stationary phases (CSPs).[14] Polysaccharide-based CSPs are often effective for this class of compounds.[15]

Objective: To resolve and quantify the (S)-(+) and (R)-(-) enantiomers of α -Methoxyphenylacetic acid.

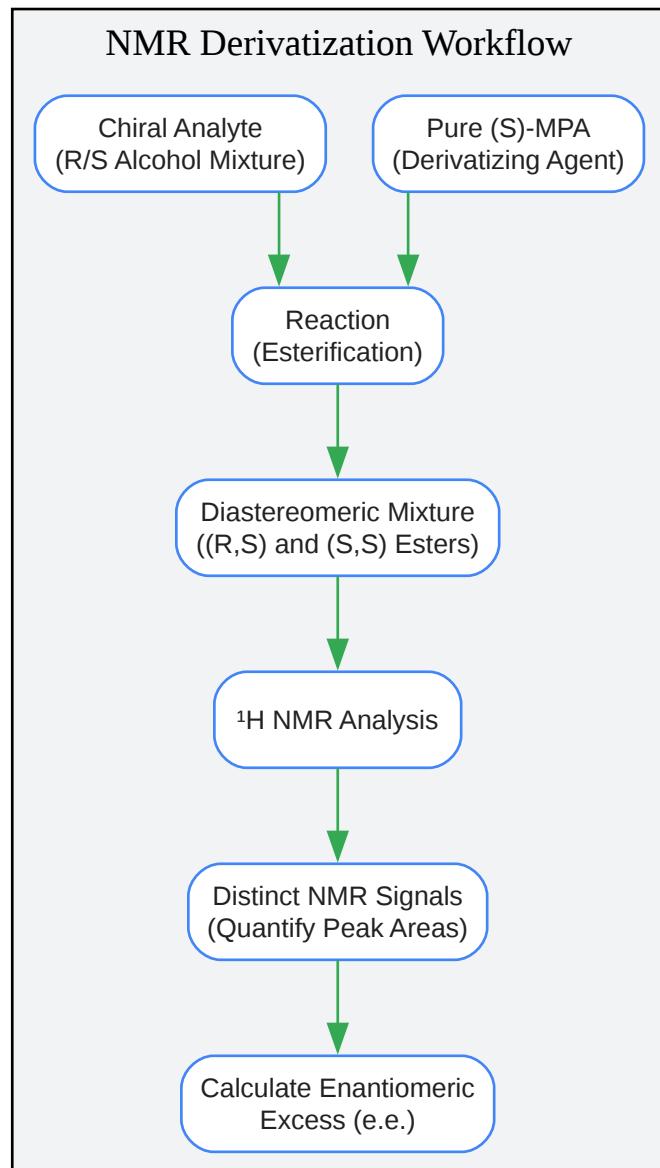
Instrumentation & Materials:

- HPLC system with UV detector
- Chiral Stationary Phase: e.g., Daicel CHIRALPAK® AGP or equivalent protein-based column.[16][17]
- Mobile Phase: Isocratic mixture of aqueous buffer (e.g., 10-20mM phosphate buffer) and an organic modifier (e.g., 2-propanol). The exact ratio and pH must be optimized. A typical starting point is pH 6.0.[17]
- Sample: ~0.2 mg/mL of S-MPA dissolved in the mobile phase.[16]

Methodology:

- System Preparation: Equilibrate the chiral column with the mobile phase at a flow rate of ~0.5-1.0 mL/min until a stable baseline is achieved.
- Sample Injection: Inject 5-10 μ L of the sample solution.[16]

- Chromatographic Run: Run the analysis isocratically for a sufficient time to allow for the elution of both enantiomers.
- Detection: Monitor the eluent at a suitable UV wavelength (e.g., 254 nm).
- Data Analysis:
 - Identify the peaks corresponding to the (S) and (R) enantiomers. The major peak should be the (S)-enantiomer.
 - Integrate the area of each peak.
 - Calculate the enantiomeric excess using the formula: $e.e. (\%) = [(Area_S - Area_R) / (Area_S + Area_R)] \times 100$


System Suitability: The resolution between the two enantiomer peaks should be ≥ 1.5 to ensure accurate quantification.

Core Applications in Drug Development

S-MPA's utility is most pronounced in the characterization of chiral molecules and as a stereocenter-defined precursor.

Use as a Chiral Derivatizing Agent for NMR Analysis

The most common application is the determination of the absolute configuration and enantiomeric purity of chiral alcohols and amines. The process involves reacting the analyte with S-MPA (often activated as the acid chloride) to form a pair of diastereomers.

[Click to download full resolution via product page](#)

Caption: Workflow for determining e.e. using S-MPA.

The rationale behind this method lies in the anisotropic effect of the phenyl ring in S-MPA. In the resulting diastereomers, the different spatial arrangements cause protons of the analyte moiety to experience different magnetic environments, leading to distinct chemical shifts in the ^1H NMR spectrum.[1][3]

Intermediate in Asymmetric Synthesis

S-MPA is a valuable chiral pool starting material. Its pre-defined stereocenter can be incorporated into a larger target molecule, obviating the need for a later-stage chiral resolution or asymmetric reaction. It is particularly useful in the synthesis of pharmaceuticals where a methoxy-substituted chiral center is part of the final structure.[6]

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of S-MPA.

- Storage: The compound should be stored in a tightly closed container in a cool, dark, and dry place at room temperature.[10][18]
- Handling: (S)-(+)- α -Methoxyphenylacetic Acid is an irritant, causing skin and serious eye irritation.[10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the powder.
- Incompatibilities: It is incompatible with strong oxidizing agents.[10]

Conclusion

(S)-(+)- α -Methoxyphenylacetic acid is an indispensable tool for the modern chemist and pharmaceutical scientist. Its commercial availability is robust, but requires a diligent approach to supplier selection and rigorous incoming quality control, with a particular focus on enantiomeric purity as verified by chiral HPLC. When sourced and validated correctly, S-MPA provides a reliable and efficient means for determining the stereochemical attributes of chiral molecules and serves as a valuable building block in the synthesis of enantiomerically pure compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. netascientific.com [netascientific.com]
- 5. (S)-(+)-alpha-Methoxyphenylacetic Acid | 26164-26-1 | TCI AMERICA [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 26164-26-1 Cas No. | (S)-(+)-alpha-Methoxyphenylacetic acid | Apollo [store.apolloscientific.co.uk]
- 8. L08748.03 [thermofisher.com]
- 9. (S)-(+)-alpha-Methoxyphenylacetic acid 99 26164-26-1 [sigmaaldrich.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. uma.es [uma.es]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. phx.phomenex.com [phx.phomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. chiraltech.com [chiraltech.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. 26164-26-1|(S)-alpha-Methoxyphenylacetic Acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [A Technical Guide to the Commercial Availability and Application of (S)-(+)-alpha-Methoxyphenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016216#commercial-availability-of-s-alpha-methoxyphenylacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com